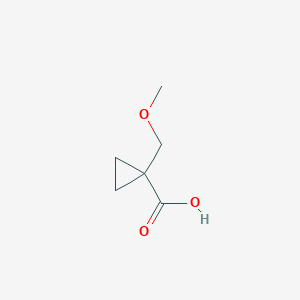

1-(Methoxymethyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methoxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQMCHQUKZMCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651013 | |

| Record name | 1-(Methoxymethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-55-9 | |

| Record name | 1-(Methoxymethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methoxymethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(Methoxymethyl)cyclopropanecarboxylic Acid

In the landscape of contemporary drug discovery and fine chemical synthesis, the cyclopropane ring has emerged as a uniquely valuable structural motif.[1][2] Its inherent ring strain and rigid conformation offer a powerful tool for medicinal chemists to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2] this compound (CAS No: 100683-08-7) is a bifunctional building block that strategically combines the conformational constraints of the cyclopropane ring with the synthetic versatility of a carboxylic acid and the modifying influence of a methoxymethyl substituent. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in research and development.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its core properties can be summarized based on available information and predictive models.[3] This data provides a foundational understanding for its handling, characterization, and application in synthetic workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| CAS Number | 100683-08-7 | [3] |

| Appearance | Liquid | |

| InChI Key | KXQMCHQUKZMCFQ-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

Due to the limited availability of public experimental spectra, the following data is based on validated computational predictions to serve as a reference for researchers.[3]

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~3.4 | Singlet | 3H | Methoxy (-OCH₃) |

| ~3.3 | Singlet | 2H | Methylene (-CH₂-) |

| ~1.0-1.2 | Multiplet | 2H | Cyclopropane (-CH₂-) |

| ~0.8-1.0 | Multiplet | 2H | Cyclopropane (-CH₂-) |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~2950 | Medium | C-H Stretch | Methoxy & Cyclopropane |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| ~1100 | Strong | C-O Stretch | Ether |

Synthesis and Mechanistic Considerations

The synthesis of 1-substituted cyclopropanecarboxylic acids can be approached through several established routes. A plausible and efficient pathway for this compound involves the cyclopropanation of a suitable alkene followed by hydrolysis.

Proposed Synthetic Pathway

A logical synthetic approach starts with the reaction of 2-(methoxymethyl)acrylonitrile with a carbene source, followed by hydrolysis of the nitrile to the carboxylic acid. This method leverages commercially available starting materials and well-understood reaction mechanisms.

References

An In-Depth Technical Guide to 1-(Methoxymethyl)cyclopropanecarboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

1-(Methoxymethyl)cyclopropanecarboxylic acid (CAS No. 67567-55-9) is a valuable and versatile building block in modern medicinal chemistry. The strategic incorporation of the cyclopropane motif into drug candidates can significantly enhance their pharmacological profiles by imparting conformational rigidity, improving metabolic stability, and modulating physicochemical properties. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will detail its physicochemical properties, provide a robust and scalable synthetic protocol, discuss its characterization, and explore its application as a key intermediate in the synthesis of advanced therapeutic agents, such as leukotriene C4 synthase inhibitors.

Table of Contents

-

Introduction: The Strategic Importance of the Cyclopropane Moiety in Medicinal Chemistry

-

Physicochemical and Structural Properties

-

Synthesis of this compound

-

3.1. Retrosynthetic Strategy

-

3.2. Detailed Synthetic Protocol

-

Step 1: Synthesis of Ethyl 2-(methoxymethyl)acrylate

-

Step 2: Cyclopropanation to Ethyl 1-(methoxymethyl)cyclopropanecarboxylate

-

Step 3: Hydrolysis to this compound

-

-

3.3. Purification and Characterization

-

-

Applications in Drug Development: A Case Study on Leukotriene C4 Synthase Inhibitors

-

Safe Handling and Storage

-

References

Introduction: The Strategic Importance of the Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a highly sought-after structural motif in contemporary drug design. Its inherent ring strain and unique electronic properties confer a pseudo-double bond character, while its rigid structure provides a level of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The cyclopropyl group is often employed as a bioisostere for other functionalities, such as gem-dimethyl groups or alkynes, allowing for the fine-tuning of a molecule's metabolic stability, lipophilicity, and other pharmacokinetic properties. This compound is a particularly useful building block, as its carboxylic acid and methoxymethyl substituents offer versatile handles for further synthetic elaboration, making it a key component in the construction of complex and innovative therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic and medicinal chemistry.

| Property | Value |

| CAS Number | 67567-55-9 |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Appearance | Likely a colorless liquid or low-melting solid |

| Purity | Typically ≥95% |

| Synonyms | 1-(methoxymethyl)cyclopropane-1-carboxylic acid |

Key Structural Features:

-

Quaternary Center: The C1 carbon of the cyclopropane ring is a quaternary center, providing a fixed point for the attachment of the functional groups.

-

Functional Handles: The carboxylic acid is amenable to a wide array of chemical transformations, most notably amide bond formation, a cornerstone of medicinal chemistry. The methoxymethyl ether is generally stable under a variety of reaction conditions.

-

Conformational Rigidity: The cyclopropane scaffold restricts the rotational freedom of the attached groups, which can be leveraged to design molecules with a predefined three-dimensional shape for optimal interaction with a biological target.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable, multi-step process.

Retrosynthetic Strategy

A logical retrosynthetic approach begins with the target acid and disconnects it back to readily available starting materials. The key transformations are hydrolysis of an ester, and a cyclopropanation reaction.

Caption: Retrosynthetic pathway for this compound.

Detailed Synthetic Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-(methoxymethyl)acrylate

This step involves the conversion of the more readily available ethyl 2-(hydroxymethyl)acrylate to its corresponding methyl ether. This can be achieved via an initial bromination followed by a Williamson ether synthesis.

Caption: Two-step synthesis of the cyclopropanation precursor.

-

Procedure (Step 1a): To a solution of ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous diethyl ether at -10 °C, add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours. Quench the reaction with water at -10 °C and extract the product with hexane. The organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield ethyl 2-(bromomethyl)acrylate.

-

Procedure (Step 1b): To a solution of sodium methoxide (1.1 eq) in anhydrous methanol, add the crude ethyl 2-(bromomethyl)acrylate (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude ethyl 2-(methoxymethyl)acrylate, which can be purified by distillation.

Step 2: Cyclopropanation to Ethyl 1-(methoxymethyl)cyclopropanecarboxylate

The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes. The Furukawa modification, using diethylzinc, is often preferred for its reproducibility.

Caption: Simmons-Smith cyclopropanation of the acrylate precursor.

-

Procedure: To a solution of ethyl 2-(methoxymethyl)acrylate (1.0 eq) in anhydrous dichloromethane at 0 °C, add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise. To this mixture, add diiodomethane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Carefully quench the reaction with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

-

Procedure: To a solution of ethyl 1-(methoxymethyl)cyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (e.g., 3:1), add an excess of lithium hydroxide or sodium hydroxide (2-3 eq). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify to a pH of ~2 with dilute hydrochloric acid. Extract the product with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Purification and Characterization

The final product can be purified by recrystallization or column chromatography if necessary. Comprehensive characterization is crucial to confirm the structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.3 ppm), the methylene protons of the methoxymethyl group (singlet or AB quartet, ~3.4-3.6 ppm), and the diastereotopic methylene protons of the cyclopropane ring (multiplets, ~0.8-1.5 ppm). The carboxylic acid proton will be a broad singlet at lower field. |

| ¹³C NMR | Resonances for the carbonyl carbon (~175-180 ppm), the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropane ring and the methoxymethyl group, and the methoxy carbon (~59 ppm). |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (130.14 g/mol ). |

| IR Spec. | Characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-O stretching vibrations for the ether and carboxylic acid. |

Applications in Drug Development: A Case Study on Leukotriene C4 Synthase Inhibitors

Leukotriene C4 synthase (LTC4S) is a key enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in asthma and other inflammatory diseases. Consequently, inhibitors of LTC4S are attractive candidates for the development of novel anti-inflammatory and anti-asthmatic drugs.

A notable example of a potent and orally bioavailable LTC4S inhibitor is AZD9898. The discovery of this clinical candidate highlights the importance of the cyclopropane scaffold in achieving the desired pharmacological profile. While the exact structure of the cyclopropane-containing fragment in AZD9898 is (1S,2S)-cyclopropane-1,2-dicarboxylic acid, the use of related building blocks like this compound is a common strategy in the lead optimization phase of drug discovery. The methoxymethyl group can be used to probe specific interactions within the enzyme's active site or to modulate the molecule's overall physicochemical properties. The synthetic accessibility of this compound and its derivatives makes it a valuable tool for medicinal chemists exploring this and other therapeutic targets.

Safe Handling and Storage

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique structural features, including a conformationally restricted cyclopropane ring and versatile functional groups, make it an attractive component for the design of novel therapeutics. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further investigation into its potential applications in drug discovery and development. The case study of leukotriene C4 synthase inhibitors underscores the value of such cyclopropane-containing scaffolds in addressing challenging therapeutic targets.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Methoxymethyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(methoxymethyl)cyclopropanecarboxylic acid (CAS No: 67567-55-9). As a substituted cyclopropane, this molecule possesses a unique three-dimensional architecture that is of significant interest in medicinal chemistry and materials science. This document synthesizes theoretical principles with data inferred from related compounds to offer insights into its synthesis, spectroscopic signature, and spatial arrangement. The inherent ring strain and the electronic interplay of the methoxymethyl and carboxylic acid substituents dictate its chemical behavior and potential as a versatile building block.

Introduction

Substituted cyclopropanes are a class of molecules that have garnered considerable attention in the field of drug discovery and development. The cyclopropane ring, a three-membered carbocycle, imparts a high degree of conformational rigidity and a unique electronic character to the molecules in which it is incorporated. These features can lead to enhanced binding affinity to biological targets, improved metabolic stability, and desirable pharmacokinetic properties. This compound is a bifunctional molecule that combines the structural rigidity of the cyclopropane core with the chemical reactivity of a carboxylic acid and the ether functionality of the methoxymethyl group. Understanding the nuanced details of its molecular structure and preferred conformation is paramount for its effective utilization in the design of novel therapeutics and advanced materials.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1] The core of the molecule is a cyclopropane ring, which is substituted at the C1 position with both a carboxylic acid group and a methoxymethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67567-55-9 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3][5][6] |

| Molecular Weight | 130.14 g/mol | [1][5] |

| Boiling Point | 211.8°C at 760 mmHg | [2] |

| Density | 1.206 g/cm³ | [2] |

| Flash Point | 87°C | [2] |

| Refractive Index | 1.485 | [2] |

The molecular structure can be visualized as follows:

Caption: 2D Molecular Structure of this compound.

Conformational Analysis

The conformational preferences of this compound are primarily governed by the interactions between the substituents on the rigid cyclopropane ring. The high degree of s-character in the C-C bonds of the cyclopropane ring gives it some resemblance to a double bond. When π-acceptor substituents, such as a carboxylic acid, are attached to a cyclopropane ring, there is a tendency for the substituent to adopt a conformation that allows for maximum overlap between the cyclopropane's Walsh orbitals and the π-system of the substituent.[7] This typically results in a bisected conformation where the plane of the substituent is perpendicular to the plane of the cyclopropane ring.

For this compound, the carboxylic acid group is expected to favor this bisected conformation. The methoxymethyl group, with its rotatable C-C and C-O bonds, will have more conformational flexibility. However, steric hindrance between the methoxymethyl group and the carboxylic acid group will likely influence the preferred rotamers. Computational studies on substituted cyclopropanes have shown that both electronic and steric effects play a crucial role in determining the final geometry.[8]

Caption: Key drivers of molecular conformation in this compound.

Synthesis

Proposed Synthetic Workflow

A potential route could start from an allylic alcohol, which is first protected and then subjected to a cyclopropanation reaction. Subsequent deprotection and oxidation would yield the target carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Protection: To a solution of the starting allylic alcohol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group (e.g., a silyl ether) and a catalyst (e.g., imidazole). Stir the reaction at room temperature until complete conversion is observed by TLC.

-

Cyclopropanation: The protected alkene is then subjected to a cyclopropanation reaction. This can be achieved using various methods, such as the Simmons-Smith reaction (diiodomethane and a zinc-copper couple) or by using a diazo compound in the presence of a rhodium or copper catalyst.

-

Deprotection: The protecting group is removed under appropriate conditions. For example, a silyl ether can be cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Oxidation: The resulting primary alcohol is oxidized to the carboxylic acid. A variety of oxidizing agents can be employed, such as Jones reagent (chromium trioxide in sulfuric acid) or a two-step Swern oxidation followed by a Pinnick oxidation.

-

Purification: The final product is purified by techniques such as column chromatography or distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental data for this compound, the following spectroscopic information is predicted based on data from closely related compounds, such as 1-methoxycyclopropanecarboxylic acid.[9]

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~3.5 | Singlet | 3H | Methoxymethyl (-OCH₃) |

| ~3.4 | Singlet | 2H | Methoxymethyl (-CH₂-) |

| ~1.0-1.5 | Multiplet | 4H | Cyclopropane (-CH₂CH₂-) |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175-180 | Carboxylic Acid (-COOH) |

| ~70-75 | Methoxymethyl (-CH₂-) |

| ~55-60 | Methoxymethyl (-OCH₃) |

| ~20-25 | Cyclopropane C1 |

| ~10-15 | Cyclopropane C2/C3 |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~2950 | Medium | C-H Stretch | Methoxymethyl & Cyclopropane |

| ~1700 | Strong | C=O Stretch | Carboxylic Acid |

| ~1100 | Strong | C-O Stretch | Ether |

Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 130. Common fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, or cleavage of the cyclopropane ring.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates. The rigid cyclopropane scaffold can serve as a non-classical bioisostere for other chemical groups, helping to improve potency and selectivity while maintaining favorable physicochemical properties. The carboxylic acid and ether functionalities provide handles for further chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While experimental data on its conformation and spectroscopic properties are limited, a thorough understanding of its structure can be inferred from theoretical principles and data from analogous compounds. This guide provides a foundational understanding of this molecule, which should serve as a valuable resource for researchers working to unlock its full potential in the development of new chemical entities.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 1-(methoxymethyl)cyclopropane-1-carboxylic acid;67567-55-9, CasNo.67567-55-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. Hit2Lead | this compound | CAS# 67567-55-9 | MFCD10686615 | BB-4029149 [hit2lead.com]

- 5. This compound - CAS:67567-55-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound - CAS:67567-55-9 - 孚可科技(上海)有限公司 [forcbio.com]

- 7. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of Novel Cyclopropane Carboxylic Acids

Abstract

The cyclopropane ring, a small yet powerful structural motif, is a cornerstone in modern drug discovery. Its unique conformational constraints and electronic properties are frequently exploited by medicinal chemists to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][2] Cyclopropane carboxylic acids, in particular, serve as versatile building blocks for a vast array of complex molecular architectures. This guide provides an in-depth exploration of robust and innovative synthetic pathways to access these valuable compounds. Moving beyond a simple recitation of methods, we delve into the mechanistic underpinnings, strategic considerations, and practical execution of key transformations, offering field-proven insights for researchers, chemists, and drug development professionals.

The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropane ring into a drug candidate is a deliberate strategic choice aimed at solving specific pharmacological challenges. The rigid, three-membered ring can lock flexible molecules into a bioactive conformation, enhancing binding affinity and selectivity for a biological target.[1] This rigidity also shields adjacent bonds from metabolic enzymes, often leading to a longer in vivo half-life and improved drug-like properties.[1] From enzyme inhibitors to peptide mimetics, the applications are broad and impactful, making the efficient synthesis of cyclopropane-containing building blocks, such as their carboxylic acid derivatives, a critical endeavor in pharmaceutical research.[3][4]

Foundational Strategies: Carbene and Carbenoid Chemistry

The most prevalent methods for constructing the cyclopropane ring involve the reaction of an alkene with a carbene or a carbenoid—a metal-stabilized carbene equivalent. The choice of reagent and catalyst dictates the reaction's scope, stereoselectivity, and functional group tolerance.

The Simmons-Smith Reaction: A Classic, Stereospecific Approach

Discovered in 1958, the Simmons-Smith reaction remains one of the most reliable methods for converting alkenes into cyclopropanes.[3] It typically involves an organozinc carbenoid, generated from diiodomethane and a zinc-copper couple, which adds to an alkene in a concerted, stereospecific manner, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[5][6][7]

Causality Behind Experimental Choices:

-

The Reagent: The active species is believed to be an organozinc intermediate, (iodomethyl)zinc iodide (ICH₂ZnI). This carbenoid is electrophilic, reacting faster with electron-rich alkenes.[8]

-

Stereo-direction: A key advantage is the ability of nearby hydroxyl groups to coordinate to the zinc reagent, directing the cyclopropanation to the syn face of the double bond. This has been widely exploited in natural product synthesis.[8][9]

-

Furukawa Modification: Using diethylzinc (Et₂Zn) instead of the Zn-Cu couple often provides better yields and reproducibility.[3][6]

-

Safety & Compatibility: The reaction avoids the use of highly hazardous diazomethane and is compatible with a wide range of functional groups, including alcohols, ethers, and even carboxylic acids.[5][6]

Caption: Mechanism of the Simmons-Smith Cyclopropanation.

Experimental Protocol: Hydroxyl-Directed Simmons-Smith Cyclopropanation

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the allylic alcohol substrate (1.0 equiv) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (1.5 equiv, 1.0 M solution in hexanes) dropwise via syringe. Stir for 20 minutes at 0 °C.

-

Carbenoid Formation: Add diiodomethane (1.5 equiv) dropwise. Causality: Adding the diiodomethane last allows for pre-coordination of the zinc reagent with the directing hydroxyl group, maximizing stereocontrol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the resulting cyclopropylmethanol by flash column chromatography. Subsequent oxidation can yield the desired carboxylic acid.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are highly effective at decomposing diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes.[10] This family of reactions offers exceptional control over stereoselectivity.

Causality Behind Experimental Choices:

-

The Diazo Source: Ethyl diazoacetate (EDA) is a common choice, as it is relatively stable and the resulting ester can be easily hydrolyzed to the carboxylic acid.

-

The Catalyst: Dirhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are powerful catalysts that operate under mild conditions.[10] The mechanism involves the formation of a rhodium carbene intermediate.[10][11]

-

Stereoselectivity: The reaction is stereospecific. Furthermore, the use of chiral ligands on the metal center allows for high levels of enantioselectivity, a critical feature for pharmaceutical applications.[10][12][13] Catalysts like Rh₂(S-DOSP)₄ are highly effective for asymmetric cyclopropanation.[10][11]

Caption: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.

Experimental Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

-

Reactor Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-1 mol%).

-

Solvent and Substrate: Add anhydrous, degassed solvent (e.g., DCM or toluene) followed by the alkene substrate (1.0 equiv).

-

Diazo Addition: Prepare a solution of the diazoacetate (1.1 equiv) in the same solvent. Using a syringe pump, add the diazo solution to the reaction mixture over 4-6 hours. Causality: The slow addition of the diazo compound is crucial. It maintains a low concentration of the reactive carbene intermediate, minimizing side reactions like dimerization and ensuring high catalyst turnover.

-

Reaction: Stir the reaction at the specified temperature (often room temperature) until the diazo compound is fully consumed (monitored by the disappearance of its characteristic yellow color and TLC).

-

Workup: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the cyclopropane ester. Subsequent hydrolysis yields the enantiomerically enriched cyclopropane carboxylic acid.

Direct and Unconventional Approaches

While carbenoid chemistry dominates the field, other strategies offer unique advantages, such as avoiding hazardous precursors or enabling novel transformations from abundant starting materials.

Samarium-Promoted Direct Cyclopropanation of Unsaturated Acids

A significant innovation is the direct cyclopropanation of α,β-unsaturated carboxylic acids without the need for protecting groups.[14][15] This method, promoted by samarium metal and iodoform (CHI₃), is highly efficient and stereospecific.[14]

Causality Behind Experimental Choices:

-

Mechanism: The reaction proceeds through a samarium carbenoid intermediate. A key feature is the coordination of the carboxyl group to the samarium center, which stabilizes the transition state and controls stereoselectivity.[14]

-

Stereospecificity: (E)-unsaturated acids yield trans-cyclopropanes, while (Z)-acids give cis-cyclopropanes, with complete stereospecificity.[14]

-

Activation: The use of ultrasonic activation is often necessary to enhance reaction efficiency and prevent unwanted side reactions.[14] This method's primary advantage is its operational simplicity, avoiding the protection-deprotection steps common in other syntheses.[14]

Photoredox-Catalyzed Radical Cascade

Modern photoredox catalysis has opened a new pathway to functionalized cyclopropanes starting from abundant aliphatic carboxylic acids.[16][17][18] This method proceeds via a radical addition-polar cyclization cascade under mild, visible-light-mediated conditions.

Mechanism Overview:

-

An organic photocatalyst, excited by visible light, engages the carboxylic acid in a single-electron transfer (SET) event, leading to decarboxylation and the formation of an alkyl radical.

-

The radical adds to an electron-deficient alkene that is appended with an alkyl chloride.

-

A second SET event (reductive termination) converts the resulting radical into a carbanion.

-

This carbanion is trapped in an intramolecular Sₙ2 reaction with the appended alkyl chloride, closing the three-membered ring.[16]

This strategy is noted for its exceptional functional group tolerance and its ability to use complex carboxylic acids, making it suitable for late-stage functionalization in drug discovery.[16]

Caption: Workflow for Photoredox-Catalyzed Cyclopropane Synthesis.

Process Innovation: The Rise of Flow Chemistry

For process development and scale-up, continuous flow chemistry offers significant advantages in safety, efficiency, and control over traditional batch methods.[19] Cyclopropanation reactions, especially those involving hazardous or unstable intermediates like diazo compounds or highly exothermic processes, are prime candidates for flow synthesis.[20][21]

Key Advantages:

-

Enhanced Safety: In-situ generation and immediate consumption of hazardous reagents (e.g., diazomethane or dibromocarbene) minimizes their accumulation and associated risks.[20][22]

-

Superior Heat & Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher selectivity.[19][20]

-

Scalability: Scaling up is achieved by running the reactor for a longer duration ("numbering up") rather than using larger, more dangerous vessels.[23]

Recent work has demonstrated efficient dibromocyclopropanation and Simmons-Smith reactions under flow conditions, achieving high yields in significantly less time than batch equivalents.[19][20][23]

The Biocatalytic Frontier: Enzymatic Cyclopropanation

Harnessing the power of enzymes offers an environmentally friendly and exquisitely selective route to chiral cyclopropanes.[24] By engineering heme proteins, such as variants of nitric oxide dioxygenase, scientists have developed biocatalysts that can perform carbene transfer from ethyl diazoacetate to an alkene substrate.[24][25]

This chemoenzymatic approach can produce cyclopropane building blocks with exceptionally high diastereo- and enantioselectivity (>99% ee), avoiding the need for expensive chiral ligands or transition metals.[24][26] The strategy often involves creating a versatile chiral core that can be further diversified through standard chemical reactions, integrating the best of biocatalysis and traditional synthesis for early-stage drug discovery.[24]

Comparative Summary of Synthesis Pathways

| Method | Key Reagents | Stereocontrol | Key Advantages | Limitations |

| Simmons-Smith | CH₂I₂, Zn/Cu or Et₂Zn | Stereospecific; Diastereoselective with directing groups | High functional group tolerance; No hazardous diazo compounds.[5][6] | Stoichiometric zinc waste; Can be sluggish with electron-poor alkenes.[9] |

| Rh(II)-Catalyzed | Diazoacetate, Rh₂(L)₄ | Stereospecific; High Enantioselectivity with chiral ligands | High efficiency and turnover; Mild conditions.[10][12] | Requires handling of potentially explosive diazo compounds; Catalyst cost. |

| Samarium-Promoted | Sm, CHI₃ | Stereospecific | Direct use of unprotected α,β-unsaturated acids; High atom economy.[14][15] | Requires ultrasonic activation; Stoichiometric metal use. |

| Photoredox Radical | Carboxylic Acid, Photocatalyst | Diastereoselective | Uses abundant starting materials; Mild conditions; Excellent functional group tolerance.[16][17] | Substrate scope can be limited by redox potentials. |

| Flow Chemistry | Various | Process-dependent | Enhanced safety and control; Scalable; Rapid reaction times.[19][20][21] | Requires specialized equipment and optimization. |

| Enzymatic | Diazoacetate, Engineered Enzyme | High Diastereo- and Enantioselectivity | Green chemistry; Exceptional selectivity; Mild aqueous conditions.[24][25][26] | Requires protein engineering; Substrate scope can be narrow. |

Conclusion and Future Outlook

The synthesis of cyclopropane carboxylic acids has evolved from classic organometallic reactions to sophisticated catalytic and biocatalytic systems. For the modern drug discovery professional, the choice of method is a strategic one, balancing factors of substrate scope, required stereochemistry, process safety, and scalability. The Simmons-Smith and rhodium-catalyzed pathways remain foundational workhorses due to their reliability and stereocontrol. Meanwhile, emerging technologies in photoredox, flow, and biocatalysis are rapidly expanding the synthetic toolbox, enabling access to novel structures under milder, safer, and more sustainable conditions. As the demand for structurally complex and stereochemically pure drug candidates continues to grow, innovation in cyclopropanation chemistry will undoubtedly remain at the forefront of synthetic and medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 11. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 15. Cyclopropane synthesis [organic-chemistry.org]

- 16. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade | Semantic Scholar [semanticscholar.org]

- 19. syrris.com [syrris.com]

- 20. mdpi.com [mdpi.com]

- 21. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 24. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

Topic: Initial Biological Screening of 1-(Methoxymethyl)cyclopropanecarboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropane Scaffold

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a uniquely valuable structural motif.[1] Its inherent ring strain and distinct electronic properties confer a rigid, three-dimensional conformation that can lock a molecule into a bioactive form, enhancing binding affinity and potency.[2][3] Furthermore, the cyclopropyl group often improves metabolic stability and can serve as a versatile bioisostere, making it a powerful tool in drug design.[2][4][5] This guide provides a comprehensive, field-proven framework for the initial biological evaluation of a novel class of compounds built around the 1-(methoxymethyl)cyclopropanecarboxylic acid core. Our objective is to move beyond a simple recitation of methods and instead offer a strategic, causality-driven approach to identifying and validating new bioactive chemical entities.

Rationale and Strategic Imperatives for Screening

The diverse biological activities associated with cyclopropane-containing molecules—ranging from enzyme inhibition to antimicrobial and antitumor effects—provide a strong impetus for the investigation of novel derivatives.[1] The this compound scaffold presents two key functional handles for derivatization: the carboxylic acid and the methoxymethyl group. The carboxylic acid is a common feature in molecules that interact with a wide array of biological targets, while the methoxymethyl group can be modified to fine-tune steric and electronic properties.

Our screening strategy is therefore predicated on a tiered, or cascaded, approach. This methodology is designed to efficiently sift through a library of synthesized compounds, first identifying general biological activity and then progressively narrowing the focus to elucidate specific mechanisms of action for the most promising candidates, or "hits".[6][7] This ensures that resources are concentrated on compounds with the highest therapeutic potential.

Synthesis of a Focused Derivative Library

A crucial first step is the creation of a structurally diverse, yet logically curated, library of compounds. A common and highly effective strategy in medicinal chemistry is the conversion of a parent carboxylic acid into a series of amide derivatives.[8][9] This transformation not only explores new chemical space but also tends to improve critical drug-like properties such as cell permeability and metabolic stability.[8]

Protocol 1: General Synthesis of 1-(Methoxymethyl)cyclopropanecarboxamides

This protocol outlines a standard amide coupling procedure, a cornerstone of library synthesis.[8][9]

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline, benzylamine derivatives)

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final amide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Representative Library of Synthesized Derivatives

| Compound ID | R Group (from Amine R-NH₂) | Molecular Formula | Molecular Weight ( g/mol ) |

| MM-CPA-01 | Phenyl | C₁₂H₁₅NO₂ | 205.25 |

| MM-CPA-02 | 4-Chlorophenyl | C₁₂H₁₄ClNO₂ | 239.70 |

| MM-CPA-03 | 4-Methoxyphenyl | C₁₃H₁₇NO₃ | 235.28 |

| MM-CPA-04 | Benzyl | C₁₃H₁₇NO₂ | 219.28 |

| MM-CPA-05 | Cyclohexyl | C₁₂H₂₁NO₂ | 211.30 |

The Tiered Biological Screening Cascade

The core of our approach is a multi-tier screening workflow designed for maximum efficiency and depth of information. This ensures that early-stage assays are broad and high-throughput, capable of quickly identifying active compounds, while later-stage assays provide more detailed mechanistic insights into the selected hits.[10]

Caption: A tiered workflow for initial biological screening.

Tier 1: Primary Screening for Cytotoxicity

The initial evaluation of novel compounds, particularly for anticancer potential, begins with cytotoxicity screening.[11] These assays are fundamental for determining the concentration-dependent effects of a test compound on cell viability and proliferation.[12][13] We employ two robust, colorimetric assays to ensure the reliability of our primary data.

Protocol 2: MTT Cytotoxicity Assay

This assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer) and a non-cancerous line (e.g., HEK293 embryonic kidney cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[12] Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that quantifies cell number by staining total cellular protein.[12]

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% Trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[12]

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[12]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described in the MTT protocol.

Table 2: Hypothetical Primary Screening Data (IC₅₀ Values in µM)

| Compound ID | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI)¹ |

| MM-CPA-01 | 15.2 ± 1.8 | 25.4 ± 2.1 | > 100 | > 6.6 |

| MM-CPA-02 | 5.8 ± 0.7 | 8.1 ± 0.9 | 45.3 ± 4.5 | 7.8 |

| MM-CPA-03 | 48.6 ± 5.2 | 60.1 ± 6.8 | > 100 | > 2.1 |

| MM-CPA-04 | 9.5 ± 1.1 | 12.3 ± 1.5 | 88.9 ± 9.2 | 9.4 |

| MM-CPA-05 | > 100 | > 100 | > 100 | - |

| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 5.3 ± 0.6 | 6.6 |

| ¹Selectivity Index calculated as IC₅₀ in HEK293 / IC₅₀ in MCF-7. A higher value indicates greater selectivity for cancer cells. |

Tier 2: Secondary Screening for Mechanism of Action

Compounds that demonstrate high potency (low IC₅₀) and favorable selectivity in the primary screen (e.g., MM-CPA-02 and MM-CPA-04 ) are advanced to secondary screening. The goal here is to gain initial insights into how these compounds are affecting the cells. A key question is whether they induce a programmed cell death pathway, such as apoptosis, which is often a desirable characteristic for anticancer agents.

Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

-

Selected "hit" compounds

-

Target cancer cell line (e.g., MCF-7)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[14] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Data Interpretation and Hit-to-Lead Progression

The culmination of the screening cascade is a critical decision-making process. The data from all tiers are integrated to select the most promising compounds for further development.

Caption: Logic flow for hit identification and progression.

Based on our hypothetical data, compound MM-CPA-02 would be a strong candidate to be declared a "hit." It exhibits potent activity against cancer cell lines (IC₅₀ = 5.8 µM) and a good selectivity index (SI = 7.8), suggesting a therapeutic window. If secondary screening confirms it induces apoptosis, it would be prioritized for lead optimization, a subsequent phase involving medicinal chemistry efforts to further improve its potency, selectivity, and drug-like properties.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the initial biological screening of novel this compound derivatives. By integrating strategic library design with a tiered screening cascade—from broad cytotoxicity assessment to focused mechanistic studies—researchers can efficiently identify and validate promising new chemical entities. This self-validating system, grounded in established protocols and clear decision-making criteria, provides a robust foundation for the early stages of the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. opentrons.com [opentrons.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Methoxymethyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methoxymethyl)cyclopropanecarboxylic acid is a unique molecule that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, which combines a strained cyclopropane ring with a flexible methoxymethyl ether and a carboxylic acid group, presents a compelling scaffold for designing novel therapeutic agents. The cyclopropane ring introduces conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, while the other functional groups offer sites for hydrogen bonding and further chemical modification. This guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for determining its key characteristics.

Molecular Identity and Structure

This compound is a carboxylic acid derivative of cyclopropane. The core of the molecule is a three-membered carbon ring, which imparts significant ring strain and influences its reactivity and conformation. Attached to one of the cyclopropane carbons are both a methoxymethyl group (-CH₂OCH₃) and a carboxylic acid group (-COOH).

Key Identifiers:

-

Molecular Formula: C₆H₁₀O₃[1]

-

Molecular Weight: 130.14 g/mol [1]

-

CAS Numbers: 67567-55-9 (for the achiral form)[2][3], 2377005-25-7 (for the (1S,2S)-enantiomer)[1]

-

Canonical SMILES: COCC1(CC1)C(=O)O

-

InChI Key: KXQMCHQUKZMCFQ-UHFFFAOYSA-N

The presence of a stereocenter at the 1-position of the cyclopropane ring means that this compound can exist as enantiomers. The specific stereochemistry can significantly impact its biological activity, making the synthesis and characterization of individual enantiomers crucial for drug development.

Caption: 2D representation of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Physical Form | Liquid | [2] |

| logP (calculated) | 0.35 | [1] |

| pKa | Not experimentally determined | - |

| Aqueous Solubility | Not experimentally determined | - |

| Melting Point | Not applicable (liquid at room temp.) | - |

| Boiling Point | Not experimentally determined | - |

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated logP value of 0.35 suggests that this compound has a relatively balanced hydrophilic-lipophilic character[1].

Acidity (pKa)

Solubility

Aqueous solubility is a crucial factor for drug delivery and bioavailability. The presence of both a polar carboxylic acid group and a moderately polar ether linkage suggests that this compound will have some degree of water solubility, particularly in its ionized (carboxylate) form.

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive profile of this compound, the following experimental protocols are recommended for determining its key physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases[5][6].

Principle: The compound is dissolved in a solvent (typically water or a co-solvent system) and titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though its effect on the pKa should be considered.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a temperature-controlled vessel and immerse the pH electrode and a micro-stir bar.

-

Titration: Add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M) to the analyte solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient[7].

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer). The concentration of the compound in each phase is measured after equilibrium is reached, and the logP is calculated from the ratio of these concentrations.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results. A buffer of a specific pH (e.g., pH 7.4) can be used for the aqueous phase to determine the distribution coefficient (logD).

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

-

Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 3: Determination of Aqueous Solubility

Principle: An excess of the compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Equilibration: Add an excess amount of this compound to a vial containing deionized water or a buffer of a specific pH.

-

Saturation: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation of Undissolved Solid: Filter or centrifuge the solution to remove any undissolved compound.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method such as HPLC or LC-MS.

Synthesis Outline

While this guide focuses on physicochemical properties, a brief overview of a plausible synthetic route is relevant for researchers. Based on the synthesis of similar compounds, such as 1-methoxycyclopropanecarboxylic acid, a potential synthetic pathway could involve the cyclopropanation of an appropriate alkene followed by functional group manipulations[8]. For instance, a plausible route could start from an acrylic acid derivative, followed by cyclopropanation and subsequent introduction of the methoxymethyl group.

Conclusion

This compound is a promising building block for the design of new chemical entities. This guide has summarized its known physicochemical properties and provided detailed, actionable protocols for the experimental determination of its pKa, logP, and aqueous solubility. A comprehensive understanding of these properties is essential for advancing the use of this and related compounds in drug discovery and development, enabling a more rational approach to designing molecules with desirable ADME and therapeutic profiles.

References

- 1. chemscene.com [chemscene.com]

- 2. Hit2Lead | this compound | CAS# 67567-55-9 | MFCD10686615 | BB-4029149 [hit2lead.com]

- 3. This compound | 67567-55-9 [chemicalbook.com]

- 4. Cyclopropanecarboxylic acid CAS#: 1759-53-1 [amp.chemicalbook.com]

- 5. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]

The Cyclopropane Moiety: An In-depth Technical Guide to its Mechanisms of Action in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in modern medicinal chemistry. Its unique stereoelectronic properties, including inherent ring strain, conformational rigidity, and enhanced π-character of its C-C bonds, offer a compelling scaffold for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the potential mechanisms of action for cyclopropane-containing compounds. Moving beyond a simple catalog of examples, this guide delves into the fundamental principles that govern their interactions with biological targets, focusing on their roles as enzyme inhibitors, covalent modifiers, and transition state analogs. We will explore the causality behind experimental choices for elucidating these mechanisms and provide detailed protocols and data interpretation strategies to empower researchers in their drug discovery endeavors.

The Allure of the Three-Membered Ring: Physicochemical Properties and Strategic Advantages in Medicinal Chemistry

The cyclopropane ring's utility in drug design stems from a unique combination of structural and electronic features that distinguish it from other cyclic and acyclic moieties.[1] The high degree of s-character in the C-H bonds and the p-character of the C-C bonds, a consequence of its 60° bond angles, imbues the cyclopropane ring with properties reminiscent of a carbon-carbon double bond.[1] This "pseudo-double bond" character allows for electronic interactions with biological targets that are not possible with simple alkanes.

Key strategic advantages of incorporating a cyclopropane moiety include:

-

Conformational Rigidity: The fixed, planar nature of the cyclopropane ring restricts the conformational freedom of a molecule.[2] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for a target protein by reducing the entropic penalty of binding.

-

Metabolic Stability: The cyclopropane ring is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[2]

-

Improved Potency and Selectivity: The rigid scaffold of the cyclopropane ring allows for precise positioning of substituents to optimize interactions with the target's binding pocket, leading to enhanced potency and selectivity.[2]

-

Bioisosterism: The cyclopropane ring can serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl groups or alkenes, offering a means to modulate physicochemical properties and explore new chemical space.

Unraveling the Mechanisms of Action: A Multifaceted Approach

Cyclopropane-containing compounds employ a diverse array of mechanisms to exert their biological effects. Understanding these mechanisms is paramount for rational drug design and optimization.

Enzyme Inhibition: A Spectrum of Interactions

Cyclopropane-containing molecules are particularly effective as enzyme inhibitors, acting through both reversible and irreversible mechanisms.

In many instances, the cyclopropane moiety contributes to high-affinity non-covalent binding. Its rigid nature helps to lock the inhibitor into a conformation that is complementary to the enzyme's active site. A prime example can be found in the development of broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro).[3][4][5] In these inhibitors, the cyclopropane ring positions key pharmacophores for optimal interaction with the enzyme's active site, leading to potent inhibition with IC50 values in the low nanomolar range.[3][5]

The inherent ring strain of cyclopropane makes it susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of covalent inhibitors. This mechanism often involves the opening of the cyclopropane ring by a nucleophilic residue in the enzyme's active site, leading to the formation of a stable covalent bond and irreversible inactivation of the enzyme.

A well-studied class of cyclopropane-containing covalent inhibitors are the cyclopropylamines , which act as mechanism-based inactivators of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[6][7][8][9] The proposed mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine to a reactive cyclopropyliminium ion. This intermediate is then susceptible to nucleophilic attack by a residue in the active site (or the flavin cofactor), leading to ring opening and covalent modification of the enzyme.[6][10]

Experimental Workflows for Elucidating Mechanisms of Action

A multi-pronged experimental approach is essential to definitively characterize the mechanism of action of a cyclopropane-containing compound.

Enzyme Kinetics Assays: Quantifying Inhibition

Enzyme kinetics studies are the cornerstone for characterizing enzyme inhibitors. These assays provide quantitative measures of inhibitor potency (IC50, Ki) and can help to distinguish between different modes of inhibition.

Table 1: Representative Inhibition Data for Cyclopropane-Containing Compounds

| Compound/Drug Name | Target Enzyme | Inhibition Type | IC50 | Ki | k_inact | Reference |

| Compound 5d | SARS-CoV-2 3CLpro | Covalent | 13 nM (EC50) | - | - | [3][5] |

| Compound 11d | SARS-CoV-2 3CLpro | Covalent | 12 nM (EC50) | - | - | [3][5] |

| Tranylcypromine | Monoamine Oxidase B | Covalent | 5 nM (after 30 min pre-incubation) | - | - | [6] |

| Tranylcypromine | LSD1 | Covalent | - | 242 µM | 0.0106 s⁻¹ | [8][9] |

| Dioctylamine | E. coli CFA Synthase | Competitive | - | 130 nM | - | [11] |

Experimental Protocol: Determination of IC50 and Kinetic Parameters for a Covalent Inhibitor

-

Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme and its corresponding fluorogenic or chromogenic substrate in an appropriate assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of the cyclopropane-containing inhibitor in the assay buffer.

-

IC50 Determination (Time-Dependent):

-

In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.

-

For irreversible inhibitors, IC50 values will decrease with increasing incubation time.

-

-

Determination of k_inact and K_I:

-

Pre-incubate the enzyme with various concentrations of the inhibitor for different time points.

-

Initiate the reaction by adding a high concentration of the substrate to stop further inactivation.

-

Measure the initial velocity for each condition.

-

Plot the observed rate of inactivation (k_obs) against the inhibitor concentration. The data can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).

-

Mass Spectrometry: Identifying Covalent Adducts

Mass spectrometry is an indispensable tool for confirming covalent modification of a target protein. By analyzing the mass of the intact protein or its proteolytic peptides, one can detect the mass shift corresponding to the addition of the inhibitor.

Experimental Protocol: Identification of Covalent Adducts by LC-MS/MS

-

Incubation: Incubate the target protein with an excess of the cyclopropane-containing inhibitor under conditions that favor covalent modification.

-

Sample Preparation:

-

Remove excess, unbound inhibitor using a desalting column or dialysis.

-

Denature the protein and reduce and alkylate the cysteine residues.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database, including a modification corresponding to the mass of the inhibitor adduct.

-

Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The fragmentation pattern will reveal the specific amino acid residue that has been modified.

-

X-ray Crystallography: Visualizing the Interaction

X-ray crystallography provides high-resolution structural information about how a cyclopropane-containing compound binds to its target protein. This technique can reveal the precise binding mode, conformational changes in the protein, and, in the case of covalent inhibitors, the structure of the covalent adduct.

Experimental Protocol: Co-crystallization of a Protein-Inhibitor Complex

-

Complex Formation: Incubate the purified protein with a molar excess of the cyclopropane-containing inhibitor to ensure complex formation.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals of the protein-inhibitor complex.

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Build and refine the atomic model of the protein-inhibitor complex. The resulting electron density map will clearly show the inhibitor bound in the active site and can confirm the formation of a covalent bond.

-

Visualizing the Mechanisms: Diagrams and Pathways

Visual representations are crucial for understanding the complex interactions and pathways involved in the mechanisms of action of cyclopropane-containing compounds.

Diagram 1: General Mechanism of Covalent Inhibition by a Cyclopropane-Containing Compound

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 11. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Methoxymethyl-Substituted Cyclopropanes: A Technical Guide for Researchers

Foreword: The Allure of the Smallest Ring in Drug Discovery